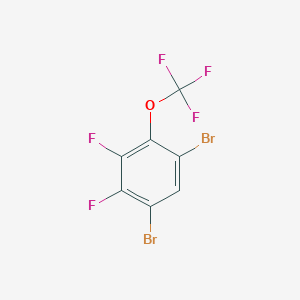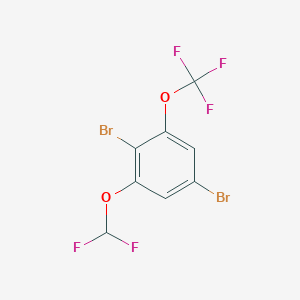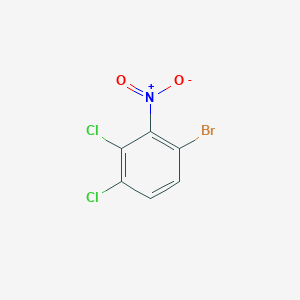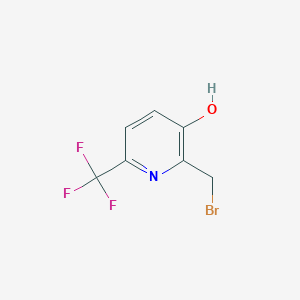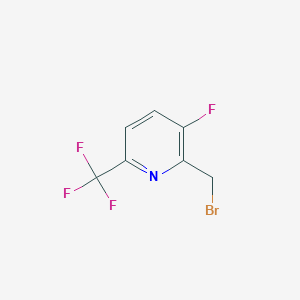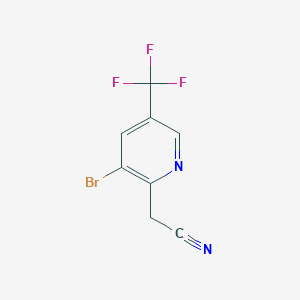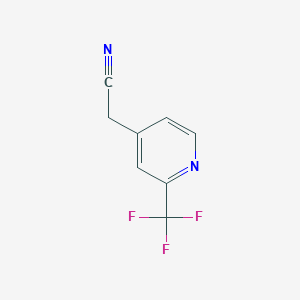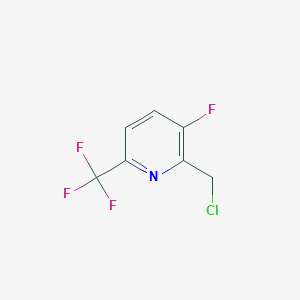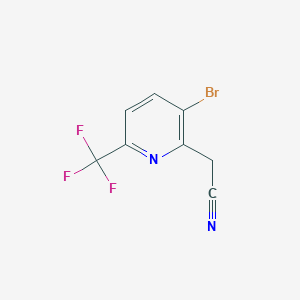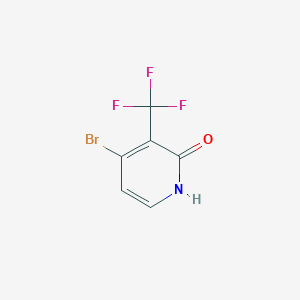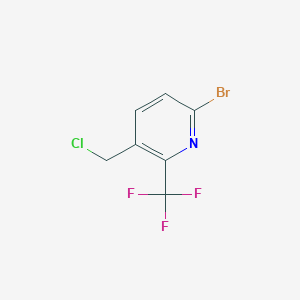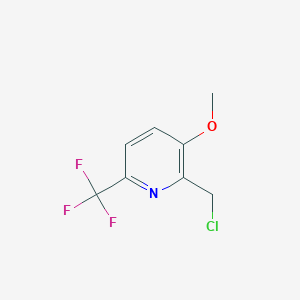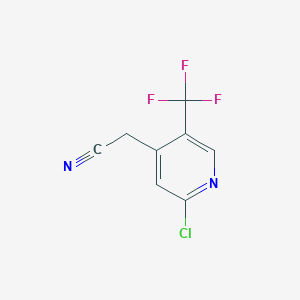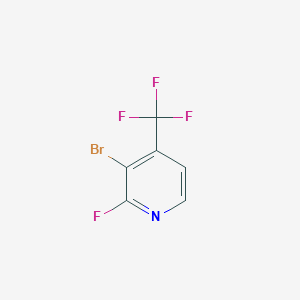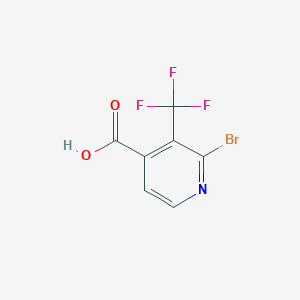
2-Bromo-3-(trifluoromethyl)isonicotinic acid
Übersicht
Beschreibung
2-Bromo-3-(trifluoromethyl)isonicotinic acid is a derivative of isonicotinic acid . It has a molecular weight of 270.01 . The IUPAC name for this compound is 2-bromo-5-(trifluoromethyl)isonicotinic acid .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-(trifluoromethyl)isonicotinic acid is 1S/C7H3BrF3NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-Bromo-3-(trifluoromethyl)isonicotinic acid is a white to off-white solid . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Applications in Extraction Processes
- Reactive Extraction of Isonicotinic Acid : A study by Kumari et al. (2018) explored the extraction of isonicotinic acid, an important biochemical compound, using reactive extraction. This process involved using Tri-n-octylamine as an extractant in a non-toxic diluent mixture, providing a safe and effective method for recovering isonicotinic acid from aqueous solutions and fermentation broths (Kumari, Gaur, Wasewar, & Kumar, 2018).
Applications in Synthesis and Antimicrobial Activity
- Synthesis of Coumarinoyl Pyridinium and Quinolinium Bromides : Porwal, Jayashree, and Attimarad (2009) synthesized new compounds by treating 3-Bromo acetyl coumarins with esters of isonicotinic acid, resulting in compounds with notable antibacterial activity. This highlights the potential of isonicotinic acid derivatives in antimicrobial applications (Porwal, Jayashree, & Attimarad, 2009).
Applications in Transition Metal Complexes
- Metal Complexes with Isonicotinic Acid : Allan, Baillie, and Baird (1980) prepared complexes of isonicotinic acid with various transition metals, which were characterized for their spectral and magnetic properties. These complexes had potential applications in catalysis and material science (Allan, Baillie, & Baird, 1980).
Applications in Organic Synthesis
- Trifluoromethylation in Bioactive Molecules : Zhou et al. (2020) developed an indirect strategy for trifluoromethylation using 3-Bromo-1,1,1-trifluoroacetone to construct 3-trifluoromethyl isocoumarin skeletons. This method is significant for the formation of bioactive compounds, demonstrating the versatility of trifluoromethylated isonicotinic acid derivatives (Zhou, Geng, Wang, Zhang, & Zhao, 2020).
Safety And Hazards
The compound has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-3-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-4(7(9,10)11)3(6(13)14)1-2-12-5/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWUAUGXIWPVLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(trifluoromethyl)isonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



